(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide
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Overview
Description
Compound “(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide” is a chemical entity with a unique structure and properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure and reactivity make it a valuable subject of study for researchers.
Preparation Methods
The synthesis of compound “(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide” involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be outlined as follows:
Synthetic Routes: The compound can be synthesized using a series of chemical reactions involving starting materials such as N-protective indole and halogenated hydrocarbons.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving mechanical grinding methods to facilitate the alkylation process.
Chemical Reactions Analysis
Compound “(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound “(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.
Industry: The compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which compound “(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide” exerts its effects involves specific molecular targets and pathways:
Comparison with Similar Compounds
Compound “(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups can be identified using databases like PubChem.
Uniqueness: The unique structural features and reactivity of compound “this compound” make it distinct from other similar compounds. Its specific interactions with molecular targets and pathways contribute to its unique properties and applications.
Properties
IUPAC Name |
(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-10-3-1-8(2-4-10)5-9(6-13)11(16)14-7-15-17/h1-5,7,17H,(H,14,15,16)/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGOMLZNMNSMME-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N=CNO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)/N=C\NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.